molecular formula C8H16ClNO2 B2800883 3-Propylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 123807-04-5

3-Propylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B2800883
CAS No.: 123807-04-5
M. Wt: 193.67
InChI Key: OVDBWKKZUGYDHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Propylpyrrolidine-2-carboxylic acid hydrochloride (CAS 123807-04-5) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. It features the pyrrolidine ring, a saturated nitrogen heterocycle that is a privileged scaffold in pharmaceutical science due to its sp3-hybridization and ability to contribute to stereochemistry and three-dimensional coverage in molecules, enhancing their druggability . The compound's molecular formula is C8H16ClNO2 with a molecular weight of 193.67 g/mol . The core pyrrolidine structure is a key feature in numerous bioactive molecules and approved therapeutics, often explored for its influence on physicochemical parameters such as solubility and lipophilicity, which are critical for optimizing the ADME/Tox profiles of drug candidates . This specific propyl-substituted derivative serves as a versatile chiral intermediate or scaffold for the design and synthesis of novel compounds. Researchers can utilize it to explore structure-activity relationships (SAR), particularly in the development of ligands for various biological targets. Patents and scientific literature indicate that structurally similar pyrrolidine carboxylic acids are investigated for their potential therapeutic applications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary safety and hazard reviews before use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propylpyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-3-6-4-5-9-7(6)8(10)11;/h6-7,9H,2-5H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDBWKKZUGYDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCNC1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Amide Formation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution with amines to form amides. This reaction typically requires activation of the carboxyl group:

Example Protocol

  • Reagents : 1.5 eq. HOBt, 1.2 eq. EDC·HCl in anhydrous DCM

  • Conditions : Stir at 25°C for 12 h under nitrogen

  • Yield : 78–92% (depending on amine nucleophilicity)

Amine UsedProductYield (%)Source
Benzylamine3-Propylpyrrolidine-2-carboxamide89
Piperidine2-(Piperidin-1-yl)carbonyl derivative85

Mechanistically, the reaction proceeds via a mixed anhydride intermediate, with EDC facilitating carboxyl activation .

Decarboxylation Pathways

Controlled thermal or basic decarboxylation eliminates CO₂, forming 3-propylpyrrolidine derivatives:

Key Observations

  • Temperature : 170–200°C (microwave-assisted)

  • Catalyst : 6 M HCl accelerates decarboxylation

  • Product Stability : Resulting pyrrolidine derivatives show enhanced lipophilicity (logP increase by 1.2–1.5 units)

Decarboxylation Products

ConditionsMajor ProductPurity (%)
6 M HCl, 170°C, 40 min3-Propylpyrrolidine87
KOtBu, DMF, 120°C, 2 h3-Propyl-Δ¹-pyrroline72

Esterification and Transesterification

The carboxylic acid forms esters under acidic or Mitsunobu conditions:

Esterification Data

AlcoholCatalystYield (%)
MethanolH₂SO₄ (cat.)91
EthanolDCC/DMAP84

Notable Example
Ethyl 3-propylpyrrolidine-2-carboxylate hydrochloride (, PubChem CID 14482018) is synthesized via HCl-mediated esterification with ethanol (85% yield,).

Alkylation at the Pyrrolidine Nitrogen

Deprotonation of the hydrochloride salt (e.g., with NaHCO₃) enables alkylation at the nitrogen:

Alkylation Protocol

  • Base : 2 eq. NaH in THF

  • Electrophile : Propyl bromide (1.2 eq.)

  • Yield : 68–74% for N-alkylated products

Mechanistic Insight
The reaction follows an SN2 pathway, with regioselectivity controlled by steric hindrance from the 3-propyl substituent .

Stability and Reactivity Considerations

  • pH-Dependent Degradation : Rapid decomposition occurs above pH 8.5 due to β-elimination

  • Thermal Stability : Stable up to 150°C (TGA data shows 5% mass loss at 160°C)

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to 3-Propylpyrrolidine-2-carboxylic acid hydrochloride can influence neurotransmitter systems, particularly those involving glutamate receptors. This suggests potential applications in treating neurological disorders such as epilepsy and anxiety disorders. Studies have shown that derivatives of pyrrolidine compounds exhibit neuroprotective effects and may improve cognitive functions in geriatric patients .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives. For instance, certain derivatives have demonstrated activity against Gram-positive bacteria and drug-resistant fungi, suggesting that this compound could be explored as a lead compound in developing new antimicrobial agents .

Drug Development

The compound has been identified as an impurity in lincomycin, hinting at possible interactions within antibiotic mechanisms. Its structural resemblance to amino acids involved in neurotransmission may allow it to modulate neurotransmitter systems effectively, making it a candidate for further exploration in drug development .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that yield high-purity samples suitable for research purposes. Various methods have been documented for synthesizing similar pyrrolidine derivatives, which can be adapted for this compound to enhance yield and purity .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of pyrrolidine derivatives on models of hypoxic and ischemic conditions. The results indicated that these compounds could protect neuronal cells from damage due to oxygen deprivation, potentially offering new therapeutic avenues for conditions like stroke or traumatic brain injury .

Case Study 2: Antimicrobial Screening

In another study, the antimicrobial efficacy of various pyrrolidine derivatives was tested against clinically relevant pathogens. The findings revealed that some compounds exhibited significant antibacterial activity, reinforcing the potential role of this compound in addressing antibiotic resistance issues .

Mechanism of Action

The mechanism of action of 3-Propylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance the binding affinity to these targets due to its three-dimensional structure and stereochemistry . This interaction can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs

The compound shares structural motifs with several hydrochlorides and pyrrolidine derivatives:

Compound Name Key Structural Features Biological/Functional Role Reference
Pyrrolidine-2-carbonitrile hydrochloride (BP 2680) Pyrrolidine ring with nitrile and hydrochloride Intermediate in chiral synthesis
Yohimbine hydrochloride Indole alkaloid with carboxylic acid methyl ester α₂-Adrenergic receptor antagonist
Butenafine hydrochloride Benzylamine-pyrrolidine hybrid with hydrochloride Antifungal agent, SARS-CoV-2 3CLpro inhibitor
Berberine hydrochloride Isoquinoline alkaloid with hydrochloride Antidiabetic, antimicrobial




Key Observations :

  • Unlike yohimbine hydrochloride, which contains a complex indole scaffold, the target compound’s simpler pyrrolidine core may reduce off-target interactions .
Physicochemical Properties
  • Solubility : Hydrochloride salts generally exhibit higher water solubility than free bases. For example, nicardipine hydrochloride demonstrates stability under acidic conditions (pH 1.2–6.8), a trait likely shared by 3-propylpyrrolidine-2-carboxylic acid hydrochloride .
  • Stability : Pyrrolidine derivatives with electron-withdrawing groups (e.g., carboxylic acid) show resistance to ring-opening reactions, unlike piperidine analogs .
Analytical Characterization
  • HPLC Profiling : Jatrorrhizine and berberine hydrochlorides are resolved using C18 columns with retention times <20 minutes, a method applicable to this compound for purity assessment .

Biological Activity

3-Propylpyrrolidine-2-carboxylic acid hydrochloride is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanism of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a carboxylic acid functional group. Its molecular formula is C8H15ClN2O2C_8H_{15}ClN_2O_2, with a molecular weight of approximately 194.67 g/mol. The presence of the carboxylic acid group contributes to its reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The pyrrolidine structure enhances binding affinity due to its three-dimensional conformation, which allows it to fit into active sites of target proteins effectively.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes, although specific targets have not been universally identified. Its structural similarity to other biologically active compounds suggests potential interactions with metabolic pathways involved in disease processes .

Biological Activities

The compound has been investigated for several biological activities:

1. Anticancer Activity:

  • Preliminary studies have shown that derivatives of pyrrolidine compounds can exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating their potential as anticancer agents .

2. Neurotransmitter Modulation:

  • Due to its structural resemblance to amino acids, there is potential for this compound to influence neurotransmitter systems, particularly in modulating glutamate receptors. This could suggest a role in neurological disorders .

3. Antimicrobial Activity:

  • The compound may also exhibit antimicrobial properties, with studies indicating that carboxylic acid derivatives can show enhanced activity against Gram-positive bacteria. The mechanism is thought to involve disruption of bacterial cell membranes due to the ionization of the carboxylic group at physiological pH .

Data Summary

The following table summarizes some key findings related to the biological activity of this compound and similar compounds:

Activity Type Target IC50 Values Notes
AnticancerVarious cancer cell lines1.0 - 11.6 µMSignificant activity observed in vitro
NeurotransmitterGlutamate receptorsN/APotential modulation effects noted
AntimicrobialGram-positive bacteriaVaries by derivativeEnhanced activity linked to carboxylic acids

Case Studies

Several studies have explored the biological implications of pyrrolidine derivatives:

  • Anticancer Efficacy:
    • A study evaluated the anticancer effects of pyrrolidine derivatives on MCF-7 and HeLa cells, revealing promising results with certain derivatives exhibiting low micromolar IC50 values, indicating strong antiproliferative effects .
  • Neuropharmacological Effects:
    • Research on similar compounds has indicated their potential role in modulating synaptic transmission, particularly through interactions with neurotransmitter receptors involved in excitatory signaling pathways .
  • Antimicrobial Properties:
    • A comparative study on carboxylic acid derivatives highlighted that those with longer alkyl chains exhibited superior antimicrobial activity, suggesting that structural modifications can enhance efficacy against bacterial strains .

Q & A

Q. What are the optimal synthetic routes for 3-propylpyrrolidine-2-carboxylic acid hydrochloride, and how can stereochemical integrity be preserved during synthesis?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination strategies. For example, analogous pyrrolidine derivatives (e.g., (R)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride) are synthesized via a multi-step process:

Ring formation : Cyclization of a linear precursor (e.g., γ-amino acid derivatives) under acidic conditions.

Functionalization : Introduction of the propyl group via alkylation using 1-bromopropane in the presence of a base (e.g., K2_2CO3_3).

Salt formation : Reaction with HCl in anhydrous ethanol to yield the hydrochloride salt.
To preserve stereochemistry, chiral auxiliaries or asymmetric catalysis (e.g., BINAP ligands) are recommended .

  • Key Considerations :
  • Monitor reaction pH to avoid racemization.
  • Use chiral HPLC for purity assessment (>98% enantiomeric excess) .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies using:
  • pH variations : Buffer solutions (pH 1–12) at 25°C and 40°C.

  • Thermal stress : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.

  • Analytical tools : LC-MS to detect degradation products (e.g., decarboxylation or hydrolysis byproducts) .

    • Data Interpretation :
      Degradation kinetics can be modeled using the Arrhenius equation to predict shelf life under standard storage conditions (2–8°C) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the receptor-binding affinity of this compound derivatives?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS):

Target selection : Focus on receptors with known interactions with pyrrolidine carboxylates (e.g., GABAA_A or NMDA receptors).

Parameterization : Apply force fields (e.g., CHARMM36) optimized for small-molecule interactions.

Validation : Compare simulation results with experimental binding assays (e.g., SPR or ITC) to refine computational models .

  • Case Study :
    Analogous compounds (e.g., fluorinated pyrrolidines) showed improved binding affinity when simulations incorporated halogen-bonding interactions .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

  • Methodological Answer : Apply a multi-technique approach:

Dynamic NMR : Resolve conformational equilibria in solution (e.g., chair-to-chair inversions in pyrrolidine rings).

Solid-state NMR : Compare with X-ray data to identify crystal-packing effects.

DFT calculations : Optimize molecular geometries using Gaussian09 and compare experimental vs. theoretical chemical shifts .

  • Example :
    For (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride, discrepancies between solution- and solid-state data were attributed to hydrogen-bonding networks in the crystal lattice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.